![molecular formula C11H12ClIO2 B15384692 1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one](/img/structure/B15384692.png)
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one
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Description
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a useful research compound. Its molecular formula is C11H12ClIO2 and its molecular weight is 338.57 g/mol. The purity is usually 95%.
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Biological Activity
1-Chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one is a halogenated organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, an ethoxy substituent, and an iodophenyl moiety, which contribute to its unique reactivity and biological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing significant interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated anticancer properties. For instance, derivatives of halogenated phenyl ketones have shown selective cytotoxicity against cancer cell lines, including human melanoma and colon adenocarcinoma. In a study involving various analogs, it was found that the presence of an ethoxy group significantly enhanced the activity against these cancer types .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases, including Alzheimer's disease. Compounds structurally related to this compound have exhibited promising inhibitory activities, with IC50 values indicating effective inhibition .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. The following table summarizes key findings related to structural modifications and their effects on activity.
The presence of halogen atoms (like iodine) often enhances binding affinity to target proteins due to increased lipophilicity and electronic effects.
Case Studies
Several case studies highlight the biological significance of similar compounds:
- Inhibition of Zika Virus Protease : A series of halogenated compounds were evaluated for their inhibitory effects against Zika virus protease (ZVpro), with some derivatives showing IC50 values in the low micromolar range, indicating potential antiviral applications .
- Anticancer Efficacy : A study on various substituted phenyl ketones revealed that compounds with an ethoxy group exhibited significantly higher cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
- Neuroprotective Effects : Investigations into the neuroprotective properties of halogenated compounds suggest that they may play a role in mitigating neurodegeneration through enzyme inhibition pathways .
Properties
Molecular Formula |
C11H12ClIO2 |
---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO2/c1-3-15-10-5-4-8(13)6-9(10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
YUPCVCAJQBXBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C(C(=O)C)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.